2-Chloro-p-xylene

Description

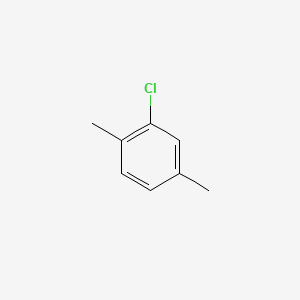

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNRNQGTVRTDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26283-41-0 | |

| Record name | Poly(chloro-p-xylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059125 | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-72-7, 57030-73-6 | |

| Record name | Chloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, monochloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-xylene, monochloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-p-xylene CAS number and properties

An In-depth Technical Guide to 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No: 95-72-7), a significant chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] This document details its chemical and physical properties, safety and handling information, and key experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known as 2,5-dimethylchlorobenzene, is a colorless to nearly colorless liquid.[3] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 95-72-7 | [3][4][5] |

| Molecular Formula | C₈H₉Cl | [3][4][6] |

| Molecular Weight | 140.61 g/mol | [3][4][6] |

| Appearance | Colorless to Almost colorless clear liquid | [3] |

| Boiling Point | 186 - 187 °C | [2][7][8][9] |

| Melting Point | 1.6 - 2 °C | [2][7][8][9] |

| Density | 1.049 g/mL at 25 °C | [7][8] |

| Refractive Index | 1.524 (at 20 °C) | [7][8] |

| Flash Point | 57 - 67 °C (153 - 152.6 °F) | [7][8] |

| Water Solubility | 42.1 mg/L | [7] |

| Vapor Pressure | 0.843 mm Hg | [7] |

| Synonyms | 2,5-Dimethylchlorobenzene, 1-Chloro-2,5-dimethylbenzene | [3][7] |

Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6][10] It is also a skin and eye irritant.[6][10] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[8]

| Hazard Class | GHS Classification | Hazard Statement(s) |

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation[6] |

| Eye Damage/Irritation | Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[6] |

Experimental Protocols

Synthesis of this compound via Chlorination

This compound can be synthesized by the direct chlorination of p-xylene (B151628). To ensure that the primary product is the mono-chlorinated form and to minimize the formation of di-substituted products, the reaction is typically stopped at a low conversion rate (10-40%) of the starting p-xylene.[11]

Methodology:

-

Reaction Setup: A mixture of p-xylene, a solvent such as methylene (B1212753) chloride, and a catalyst system is prepared in a suitable reaction vessel.[11] The catalyst can be a Lewis acid like aluminum chloride or ferric chloride, sometimes with a co-catalyst like phenyl sulfide.[11][12]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled temperature, typically between 25 °C and 70 °C.[11]

-

Monitoring: The reaction progress is monitored by analyzing aliquots, for instance, using gas chromatography (GC), to determine the conversion of p-xylene.[11]

-

Workup: Once the desired conversion is achieved, the reaction is stopped. The crude product mixture is then washed, for example with water, to remove the catalyst and any acidic byproducts.[1]

-

Purification: Unreacted p-xylene and the solvent are removed by simple distillation.[11] The final product, this compound, can be further purified by vacuum distillation to achieve high purity (>98%).[11]

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a standard method for analyzing the purity of this compound and monitoring reaction progress.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as carbon disulfide or methylene chloride.[13]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is commonly used.[13] For structural confirmation and identification of byproducts, a mass spectrometer (GC-MS) can be employed.[14]

-

Chromatographic Conditions:

-

Column: A suitable capillary column (e.g., a non-polar or semi-polar column) is chosen to separate xylene isomers and their chlorinated derivatives.

-

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

-

Temperature Program: An appropriate temperature gradient is established for the oven to ensure separation of all components.

-

Injector and Detector Temperature: The injector and detector are maintained at a high temperature to ensure vaporization of the sample and prevent condensation.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the components. Purity is calculated based on the relative peak areas.[3] The identity of the peaks can be confirmed by comparing retention times with known standards or by analyzing the mass spectra from a GC-MS system.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.[2]

-

Pesticide and Pharmaceutical Synthesis: It is a key building block in the manufacturing of various pesticides and pharmaceuticals.[1][2]

-

Dye Production: The compound is also utilized in the synthesis of dyes and other chemical intermediates.[1]

-

Further Chlorination: It can be used as a precursor for the production of dichlorinated p-xylenes, such as 2,5-dichloro-p-xylene (B72462), by further reaction with chlorine in the presence of a catalyst like anhydrous ferric chloride.[11][15]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.

Caption: Logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the GC analysis of this compound.

References

- 1. krc.cecri.res.in [krc.cecri.res.in]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. discofinechem.com [discofinechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. 2-氯-1,4-二甲苯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. US4608448A - Process for producing 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 12. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 13. osha.gov [osha.gov]

- 14. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]

physical and chemical properties of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloro-p-xylene, a key aromatic intermediate in the synthesis of various organic compounds. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known as 2-chloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [1] |

| CAS Number | 95-72-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 1.049 g/mL at 25 °C | [3] |

| Boiling Point | 186 °C | [3] |

| Melting Point | 2 °C | [3] |

| Flash Point | 67 °C (153 °F) - closed cup | [3] |

| Refractive Index | 1.524 (at 20 °C) | [3] |

| Water Solubility | 42.1 mg/L | [4] |

| Log P (octanol-water) | 3.86 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~2.3 | s | 3H | Methyl protons |

| ~2.2 | s | 3H | Methyl protons |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~135-138 | Aromatic C (quaternary) |

| ~130-133 | Aromatic C-Cl |

| ~128-130 | Aromatic CH |

| ~126-128 | Aromatic CH |

| ~19-21 | Methyl carbons |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 1600-1585 | Medium | Aromatic C-C stretch (in-ring) |

| 1500-1400 | Medium | Aromatic C-C stretch (in-ring) |

| 850-550 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular ion) |

| 105 | Very High (Base Peak) | [M-Cl]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Chemical Properties and Reactivity

This compound undergoes typical reactions of an aromatic halide. The chlorine atom deactivates the aromatic ring towards electrophilic substitution, while the methyl groups are activating. The chlorine atom can be displaced through nucleophilic aromatic substitution under harsh conditions. The methyl groups can undergo oxidation or halogenation under specific reaction conditions.

A common reaction involving this compound is further chlorination. The position of the additional chloro group is directed by the existing substituents.

Experimental Protocols

Synthesis of this compound via Chlorination of p-Xylene (B151628)

This protocol describes the direct chlorination of p-xylene using a Lewis acid catalyst.

Materials:

-

p-Xylene

-

Anhydrous Ferric Chloride (FeCl₃) or Antimony Trichloride (SbCl₃)

-

Carbon Tetrachloride (CCl₄) or Perchloroethylene (as solvent)

-

Chlorine gas (Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Apparatus for gas dispersion, reaction under anhydrous conditions, and distillation.

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet tube, condenser, and a drying tube, a solution of p-xylene in the chosen solvent is prepared.

-

A catalytic amount of the Lewis acid (e.g., 0.01 parts per 1 part of p-xylene) is added to the mixture.[5]

-

The reaction mixture is stirred, and chlorine gas is bubbled through the solution at a controlled rate.[5]

-

The reaction temperature is maintained between 25 °C and 55 °C.[6] The reaction is exothermic, and cooling may be necessary.

-

The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material to the chlorinated products.

-

Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.

-

The catalyst is removed by filtration.

-

The organic layer is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Electrochemical Synthesis of this compound

An alternative, environmentally cleaner method involves the two-phase electrolysis of p-xylene.[7][8]

Materials and Equipment:

-

p-Xylene

-

Aqueous Hydrochloric Acid (2 M)

-

Precious metal oxide coated titanium anode

-

Graphite (B72142) cathode

-

Divided electrochemical cell

-

Stirrer

-

Power supply for galvanostatic electrolysis

-

Ether for extraction

-

Anhydrous Sodium Sulfate

Procedure:

-

A divided electrochemical cell is set up with the precious metal oxide coated titanium anode in the anode compartment and the graphite cathode in the cathode compartment.[7]

-

The anolyte consists of a two-phase system: an aqueous solution of 2 M HCl and p-xylene.[7] The catholyte is 2 M HCl.

-

The anolyte is stirred vigorously to create an emulsion.[7]

-

A constant current is applied (galvanostatic conditions) to initiate the electrolysis. The reaction is typically carried out at a controlled temperature (e.g., 5 °C).[7]

-

After the passage of a calculated amount of charge, the electrolysis is stopped.

-

The organic layer is separated, and the aqueous layer is extracted with ether.[7]

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[7]

-

The solvent is evaporated, and the resulting mixture of chlorinated p-xylenes is purified by fractional distillation.[7]

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound via the chemical chlorination route.

Caption: Workflow for the chemical synthesis and purification of this compound.

References

- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2,5-DICHLORO-P-XYLENE(1124-05-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2,5-DICHLORO-P-XYLENE(1124-05-6) 13C NMR [m.chemicalbook.com]

- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 6. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 7. krc.cecri.res.in [krc.cecri.res.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-p-xylene: Molecular Structure and Properties

This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-Chloro-p-xylene (B1217518). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document includes a summary of its physicochemical data, detailed experimental protocols for its synthesis, and a visualization of its molecular structure.

Molecular Structure and Identification

This compound, also known by its IUPAC name 2-chloro-1,4-dimethylbenzene, is an organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 4 (para-xylene) and a chlorine atom at position 2. The molecular formula for this compound is C₈H₉Cl.[1][2][3][4]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉Cl | [1][2][3][4] |

| Molecular Weight | 140.61 g/mol | [1][2][3][5] |

| Monoisotopic Mass | 140.03928 Da | [4] |

| CAS Number | 95-72-7 | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Melting Point | 2 °C | |

| Purity | >98.0% (GC) | [2] |

| Linear Formula | (CH₃)₂C₆H₃Cl | [3] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Caption: Molecular structure of this compound (C₈H₉Cl).

Experimental Protocols for Synthesis

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical and electrochemical methods.

This method utilizes an electrochemical process to chlorinate p-xylene (B151628).[6][7]

-

Apparatus: A one-liter capacity divided glass cell with provisions for a porous diaphragm, electrodes, a stirrer, and a thermometer.

-

Anode: Precious metal oxide coated over titanium.

-

Cathode: Rectangular graphite (B72142) sheet placed on both sides of the anode within the porous diaphragm.

-

Reactants:

-

p-xylene (L.R. grade)

-

Aqueous 2 M HCl (as supporting electrolyte and Cl⁻ source)

-

-

Procedure:

-

The organic phase consists of 20 g of neat p-xylene.

-

The aqueous phase is 2 M HCl.

-

Electrochemical chlorination is conducted under galvanostatic conditions at varying charges (1F, 2F, 4F, 6F, and 8F per mole of p-xylene).

-

The experiments are carried out at two different temperatures, 278 K and 303 K, with and without stirring.

-

A current density of 5 A.dm⁻² is maintained in all experiments, with an anode area of 100 cm².

-

Following electrolysis, the reaction products are extracted with ether.

-

The ethereal layer is washed with ice-cold water and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the resulting residue is analyzed by High-Performance Liquid Chromatography (HPLC).

-

-

Outcome: This process yields a mixture of mono- and dichloro-p-xylene. Stirring the electrolyte at 300 rpm at 278 K can result in a 68% yield of this compound.[6]

This protocol describes the production of this compound through the direct reaction of p-xylene with chlorine gas in the presence of a catalyst.[8]

-

Apparatus: A reaction vessel suitable for gas bubbling and temperature control.

-

Reactants:

-

p-xylene (42.4 grams)

-

Phenyl sulfide (B99878) (0.1 gram) - Co-catalyst

-

Aluminum chloride (0.1 gram) - Catalyst

-

Methylene (B1212753) chloride (100 ml) - Solvent

-

Chlorine gas

-

-

Procedure:

-

A mixture of p-xylene, phenyl sulfide, aluminum chloride, and methylene chloride is prepared in the reaction vessel at room temperature.

-

Chlorine gas is bubbled through the mixture.

-

The reaction is continued until approximately 26% of the p-xylene is converted to this compound.

-

Unreacted p-xylene and methylene chloride are separated from the product by distillation.

-

-

Alternative Catalysts: Ferric chloride can also be used as a chlorination catalyst for this reaction.[8]

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. discofinechem.com [discofinechem.com]

- 4. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. krc.cecri.res.in [krc.cecri.res.in]

- 7. researchgate.net [researchgate.net]

- 8. US4608448A - Process for producing 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-p-xylene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chloro-p-xylene (B1217518) from p-xylene (B151628). The document details two key methodologies: electrochemical synthesis and traditional electrophilic aromatic substitution using Lewis acid catalysts. It includes detailed experimental protocols, a comparative analysis of the methods, and workflow visualizations to support laboratory implementation.

Introduction

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis primarily involves the direct, selective chlorination of the aromatic ring of p-xylene. The methyl groups of p-xylene are ortho, para-directing activators for electrophilic aromatic substitution. Since the para positions are blocked, chlorination occurs at one of the two equivalent ortho positions, leading to the formation of this compound. Controlling the reaction to favor mono-substitution and prevent the formation of di- and poly-chlorinated byproducts is a key challenge. This guide explores two effective methods to achieve this transformation.

Comparative Synthesis Data

The following table summarizes the quantitative data for the different synthetic methods for producing this compound.

| Parameter | Electrochemical Synthesis | Lewis Acid Catalyzed Chlorination |

| Chlorinating Agent | Hypochlorous acid (HOCl), generated in situ from HCl | Molecular chlorine (Cl₂) |

| Catalyst/Anode | Precious metal oxide coated titanium (TSIA) | Lewis acids (e.g., FeCl₃, AlCl₃, SbCl₅)[1] |

| Reaction Temperature | 278 K (5 °C)[2] | 60 to 120 °C[3] |

| Solvent/Electrolyte | Aqueous 2 M HCl / p-xylene (two-phase)[2] | Perchloroethylene, Carbon Tetrachloride[3] |

| Yield of this compound | 68%[2] | Variable; depends on Cl₂ stoichiometry |

| Key Byproducts | 2,5-dichloro-p-xylene (B72462), multi-chlorinated products[2] | 2,5-dichloro-p-xylene, other isomers, poly-chlorinated xylenes[4] |

| Selectivity | Good for mono-chlorination[2] | Can be difficult to control; risk of over-chlorination |

Experimental Protocols

Method 1: Electrochemical Synthesis

This method offers a high-yield and selective route to this compound through a two-phase electrolysis system. The reaction proceeds via the in-situ generation of hypochlorous acid (HOCl) from the electrolysis of aqueous hydrochloric acid, which then acts as the chlorinating agent.[2]

Experimental Protocol:

-

Cell Assembly: A divided electrochemical cell is used with a precious metal oxide coated titanium sheet as the anode and a suitable cathode.

-

Electrolyte and Reactant Preparation: The anolyte consists of 20 g of p-xylene and aqueous 2 M HCl, which serves as both the supporting electrolyte and the chloride source. The catholyte is also 2 M HCl. The two phases in the anolyte are vigorously stirred to create an emulsion.[2]

-

Electrolysis: The electrolysis is conducted under galvanostatic conditions (constant current). The cell is maintained at a temperature of 278 K (5 °C) using a cooling bath. The anolyte is stirred at a rate of 300 rpm. A total charge of four Faradays is passed for the reaction.[2]

-

Work-up and Product Isolation:

-

After electrolysis, the reaction mixture is transferred to a separatory funnel.

-

The organic layer is extracted with diethyl ether.

-

The ethereal layer is washed with ice-cold water to remove any remaining acid.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation.

-

-

Purification and Analysis: The resulting residue, containing this compound and byproducts like 2,5-dichloro-p-xylene, is purified by fractional distillation. The product composition and purity are determined by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.[2]

Method 2: Lewis Acid Catalyzed Chlorination

This classical method involves the direct reaction of p-xylene with molecular chlorine in the presence of a Lewis acid catalyst. Lewis acids, such as ferric chloride (FeCl₃), polarize the Cl-Cl bond, making the chlorine a more potent electrophile for aromatic substitution. While effective, controlling the degree of chlorination to favor the mono-substituted product is critical and is typically managed by controlling the stoichiometry of the chlorine gas.

Experimental Protocol:

-

Reactor Setup: A reaction flask equipped with a magnetic stirrer, a gas inlet tube for chlorine, a condenser, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas) is assembled. The reaction should be carried out in a well-ventilated fume hood.

-

Reactant and Catalyst Charging: The flask is charged with p-xylene and a suitable solvent, such as perchloroethylene or carbon tetrachloride. A catalytic amount of anhydrous ferric chloride (approximately 1% by weight of p-xylene) is added.[3]

-

Chlorination Reaction:

-

The mixture is stirred vigorously.

-

Chlorine gas is bubbled through the mixture at a controlled rate. To favor mono-chlorination, approximately one molar equivalent of chlorine should be used.

-

The reaction is exothermic, and the temperature should be maintained between 60-80 °C by regulating the chlorine addition rate and using external cooling if necessary.[3]

-

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of p-xylene, this compound, and di-chlorinated products. The reaction is stopped when the desired conversion of p-xylene is achieved.

-

Work-up and Product Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The catalyst is removed by washing the reaction mixture with water and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

-

Purification: The solvent is removed by distillation. The crude product, a mixture of unreacted p-xylene, this compound, and other chlorinated xylenes, is then purified by fractional distillation under reduced pressure.

Visualized Workflows and Mechanisms

The following diagrams illustrate the chemical pathways and experimental procedures described in this guide.

Caption: General mechanism for the Lewis acid-catalyzed chlorination of p-xylene.

Caption: Step-by-step workflow for the electrochemical synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound using a Lewis acid catalyst.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-chloro-p-xylene (B1217518). Due to the presence of competing directing groups—an activating, ortho-para directing methyl group and a deactivating, ortho-para directing chloro group—the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry. This document details the theoretical basis for predicting reaction outcomes and provides available experimental data and protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis of complex organic molecules and drug development.

Introduction: The Structural and Electronic Landscape of this compound

This compound, also known as 1-chloro-2,5-dimethylbenzene, is an aromatic compound featuring a benzene (B151609) ring substituted with two methyl groups in a para configuration and a chlorine atom at the 2-position. The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution (EAS) reactions are governed by the interplay of the electronic effects of its substituents.

-

Methyl Groups (-CH₃): These are activating groups that donate electron density to the aromatic ring through an inductive effect and hyperconjugation. They are ortho, para-directors.

-

Chlorine Atom (-Cl): This is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), making it an ortho, para-director.[1][2]

The positions on the this compound ring available for substitution are C3, C4, and C6. The directing effects of the substituents on these positions are as follows:

-

Position 3: Ortho to the chlorine atom and meta to both methyl groups.

-

Position 4: Para to the chlorine atom and ortho to the C1-methyl group.

-

Position 6: Ortho to the C1-methyl group and meta to the chlorine and C4-methyl groups.

The activating methyl groups will strongly favor substitution at the positions ortho and para to them, while the deactivating chloro group will direct incoming electrophiles to its ortho and para positions, albeit at a reduced rate compared to benzene. The overall outcome of an electrophilic attack will be determined by the dominant directing effect.

Nitration of this compound

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental electrophilic substitution reaction. The regioselectivity is dictated by the combined directing effects of the chloro and methyl substituents.

Predicted Regioselectivity

The activating methyl groups at positions 1 and 4 strongly direct incoming electrophiles to the ortho and para positions. The chlorine at position 2 also directs ortho and para. The positions activated by the methyl groups are 3, 5, and 6. The positions activated by the chlorine group are 3 and 5. Position 5 is sterically hindered by the adjacent methyl group. Therefore, substitution is most likely to occur at positions 3 and 6, which are ortho to the activating methyl groups. However, position 4 is para to the deactivating chloro group, which can also influence the outcome. Synthesis data indicates that the primary product of the nitration of this compound is 1-chloro-2,5-dimethyl-4-nitrobenzene .[3][4] This suggests that the directing effect of the C1-methyl group to its ortho position (C6) and the C4-methyl group to its ortho position (C3) is significant, with the nitro group ultimately favoring the position para to the chlorine atom.

Experimental Data

| Product | Position of Nitration | Reference |

| 1-Chloro-2,5-dimethyl-4-nitrobenzene | 4 | [3][4] |

Experimental Protocol (Representative)

The following is a representative experimental protocol for the nitration of an activated aromatic compound, which can be adapted for this compound.[5][6]

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (B109758) (or other suitable solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 molar ratio) in an ice bath to 0-5 °C.

-

Slowly add this compound to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or chromatography.

Halogenation of this compound

Further halogenation, particularly chlorination, of this compound is an important reaction for the synthesis of polychlorinated aromatic compounds.

Predicted Regioselectivity

Similar to nitration, the directing effects of the methyl and chloro groups will determine the position of further halogenation. Both are ortho-para directors. The most likely position for substitution is para to the existing chlorine atom, at the C5 position, which is also ortho to the C4-methyl group. This leads to the formation of 2,5-dichloro-p-xylene . Further chlorination can also occur.

Experimental Data

The chlorination of p-xylene (B151628) is a well-studied industrial process that first yields this compound, which is then further chlorinated to 2,5-dichloro-p-xylene.[7][8] This provides strong evidence for the regioselectivity of the chlorination of this compound.

| Reactant | Reagents | Major Product | Reference |

| This compound | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | 2,5-Dichloro-p-xylene | [7][8] |

Experimental Protocol (Representative)

The following protocol is based on patented industrial processes for the chlorination of xylenes (B1142099).[7][8]

Materials:

-

This compound

-

Chlorine gas (Cl₂)

-

Lewis acid catalyst (e.g., anhydrous ferric chloride or aluminum chloride)

-

An inert solvent (e.g., carbon tetrachloride or excess this compound)

Procedure:

-

Dissolve this compound in an inert solvent in a reaction vessel protected from light.

-

Add a catalytic amount of the Lewis acid.

-

Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at a temperature between 20 °C and 70 °C.

-

Monitor the reaction progress by techniques such as gas chromatography (GC).

-

Upon completion, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and HCl.

-

Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove the catalyst and any remaining acid.

-

Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by distillation or recrystallization.

Sulfonation of this compound

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Direct experimental data for the sulfonation of this compound is limited in the scientific literature. However, the regioselectivity can be predicted based on the known directing effects and studies on the sulfonation of related xylene derivatives.[9][10]

Predicted Regioselectivity

The sulfonation of xylenes is a reversible reaction, and the product distribution can be influenced by thermodynamic control.[11] Based on the directing effects of the methyl and chloro groups, the sulfonic acid group is expected to substitute at the positions most activated by the methyl groups and not significantly hindered. The most probable product would be This compound-4-sulfonic acid , where the sulfonyl group is para to the chlorine and ortho to a methyl group.

Experimental Protocol (Conceptual)

The following is a conceptual protocol for the sulfonation of this compound, based on general methods for the sulfonation of aromatic hydrocarbons.

Materials:

-

This compound

-

Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃) or concentrated Sulfuric Acid

-

Ice

-

Sodium Chloride

Procedure:

-

In a reaction flask, carefully add this compound to fuming sulfuric acid at a low temperature (e.g., 0-10 °C) with vigorous stirring.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure completion.

-

The reaction is quenched by carefully pouring the mixture onto ice.

-

The sulfonic acid product can often be precipitated from the aqueous solution by the addition of sodium chloride (salting out).

-

The solid product is collected by filtration, washed with a saturated sodium chloride solution, and can be purified by recrystallization.

Friedel-Crafts Reactions of this compound

Friedel-Crafts reactions, including alkylation and acylation, are important C-C bond-forming reactions. Specific experimental data for the Friedel-Crafts reactions of this compound are scarce. The predictions and protocols provided are based on the general understanding of these reactions with substituted benzenes.[12]

Predicted Regioselectivity

The strong activation by the two methyl groups is expected to overcome the deactivating effect of the chlorine atom. The substitution will be directed to the positions ortho to the methyl groups. The most likely position for acylation or alkylation is the C6 position, which is ortho to the C1-methyl group and meta to the deactivating chloro group. Steric hindrance might favor substitution at the C3 position, which is ortho to the C4-methyl group and ortho to the chloro group.

Experimental Protocol (Conceptual for Acylation)

The following is a conceptual protocol for the Friedel-Crafts acylation of this compound.

Materials:

-

This compound

-

An acyl chloride (e.g., acetyl chloride) or acid anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

An inert solvent (e.g., dichloromethane or carbon disulfide)

-

Hydrochloric Acid (dilute)

-

Ice

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent.

-

Cool the suspension in an ice bath and slowly add the acyl chloride.

-

To this mixture, add this compound dropwise while maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

-

Separate the organic layer, wash it with water and a dilute base (e.g., sodium bicarbonate solution), and dry it over an anhydrous salt.

-

Remove the solvent to yield the crude product, which can be purified by distillation or chromatography.

Visualizing Reaction Pathways and Directing Effects

To better understand the logical relationships in the electrophilic substitution of this compound, the following diagrams are provided.

Caption: Directing effects of substituents on this compound.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Solved Identifying Directing Effects for Disubstituted and | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. krc.cecri.res.in [krc.cecri.res.in]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-p-xylene (B1217518), also known as 1-chloro-2,5-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₉Cl. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility and stability is paramount for its effective use in chemical synthesis, formulation development, and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for their determination, and visual representations of key workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [1][2] |

| CAS Number | 95-72-7 | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 186 °C | [3] |

| Density | 1.049 g/mL at 25 °C | [3] |

| Flash Point | 67 °C (closed cup) | [3] |

| log P (octanol-water) | 3.86 | [2] |

Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This compound is a non-polar compound, and its solubility is dictated by the principle of "like dissolves like."

Aqueous Solubility

This compound exhibits low solubility in water.

Table 2: Aqueous Solubility of this compound

| Parameter | Value | Temperature | Method | Reference |

| Water Solubility | 42.1 mg/L | Not Specified | Not Specified | [2] |

Solubility in Organic Solvents

This compound is expected to be soluble in a wide range of organic solvents. While comprehensive quantitative data is limited in the public domain, qualitative information and data for similar compounds suggest good solubility in common organic solvents.

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Chloroform | Data not available | Soluble | Not Specified |

| Ethyl Acetate | Data not available | Soluble | Not Specified |

| Ethanol | Data not available | Good solubility expected | [6] |

| Acetone | Data not available | Good solubility expected | [6] |

| Diethyl Ether | Data not available | Good solubility expected | [6] |

| Toluene | Data not available | Miscible expected | [7] |

| Methanol | Data not available | Soluble expected | [8][9] |

The miscibility of xylene isomers with various organic solvents is well-documented, and it is anticipated that this compound would exhibit similar behavior.[7]

Stability

The chemical stability of this compound is a crucial factor in its handling, storage, and application. As a chlorinated aromatic hydrocarbon, its stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing or reducing agents.

General Stability Profile

Simple aromatic halogenated organic compounds are generally considered to be very unreactive. Their reactivity tends to decrease with an increased degree of halogen substitution for hydrogen atoms. However, they can be incompatible with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

Degradation Pathways

While specific quantitative stability data for this compound is scarce, potential degradation pathways can be inferred from studies on related compounds.

-

Hydrolysis: Chlorinated aromatic compounds can undergo hydrolysis, although the rate is generally slow under neutral environmental conditions. The presence of functional groups that are susceptible to hydrolysis is not a prominent feature of the this compound structure.[10] OECD Guideline 111 provides a framework for assessing hydrolysis as a function of pH.[11][12][13][14]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of aromatic hydrocarbons. Studies on xylene isomers have shown that photodegradation can proceed through photo-isomerization, photodecomposition, and photo-oxidation, leading to the formation of other aromatic compounds, alkanes, and carbonyls.[15][16] The presence of a chlorine atom may influence the rate and products of photodegradation.

-

Thermal Decomposition: When heated to decomposition, this compound is expected to emit acrid smoke and irritating fumes.[17] The thermal decomposition of chlorinated polymers is known to produce hydrogen chloride and other reactive species that can affect the degradation pathways of other organic compounds present.[18]

-

Biodegradation: While p-xylene (B151628) is considered recalcitrant to biodegradation, some microbial strains are capable of degrading it. The degradation pathways often involve oxidation of a methyl group. The presence of the chlorine atom in this compound may affect its biodegradability.

Table 4: Stability Profile of this compound (Inferred)

| Condition | Expected Stability | Potential Degradation Products |

| Hydrolysis (pH 4, 7, 9) | Expected to be hydrolytically stable | Hydroxylated derivatives (low yield) |

| Photolysis (UV light) | Susceptible to degradation | Isomers, other aromatic compounds, alkanes, carbonyls |

| Thermal Stress | Stable at moderate temperatures; decomposes at high temperatures | Hydrogen chloride, various hydrocarbons, soot |

| Oxidation | Susceptible to strong oxidizing agents | Oxidized aromatic compounds, ring-opening products |

| Reduction | Susceptible to strong reducing agents | Dechlorinated products (p-xylene) |

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and comparable data on solubility and stability. The following sections outline methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Solubility Determination

The choice of method for determining solubility depends on the expected solubility range of the substance.

This method is suitable for determining the aqueous solubility of substances like this compound.

-

Preparation: Add an excess amount of this compound to a flask containing high-purity water.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4] A preliminary test can help determine the necessary equilibration time.[19][20][21]

-

Phase Separation: Allow the mixture to stand at the same constant temperature to allow for the separation of undissolved this compound. Centrifugation may be used to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

-

Replicates: Perform the determination in at least triplicate.

While likely not necessary for the aqueous solubility of this compound, this method is suitable for substances with very low solubility.

-

Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Fraction Collection: The eluate is collected in fractions.

-

Analysis: The concentration of the test substance in each fraction is determined.

-

Solubility Determination: The plateau of the concentration curve represents the saturation solubility.

A general procedure for determining solubility in organic solvents is as follows:[22][23][24][25]

-

Preparation: Weigh a known amount of this compound into a vial.

-

Solvent Addition: Add a measured volume of the organic solvent to the vial.

-

Dissolution: Agitate the mixture at a constant temperature until the solid is completely dissolved. If it does not dissolve, add more solvent incrementally, recording the total volume used.

-

Calculation: Calculate the solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.

Stability Assessment

Stability testing involves subjecting the compound to various stress conditions to determine its degradation profile. Stability-indicating analytical methods, typically HPLC, are crucial for separating and quantifying the parent compound and its degradation products.[26][27][28][29]

Forced degradation (or stress testing) is performed to identify potential degradation products and pathways.

-

Hydrolytic Stability (as per OECD Guideline 111):

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[11][12][13][14]

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test).

-

At specified time intervals, withdraw samples and analyze for the concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.

-

If significant degradation is observed, conduct further studies at different temperatures to determine the degradation kinetics.

-

-

Photostability:

-

Expose a solution of this compound (in a photochemically inert solvent) and the solid substance to a light source that provides both UV and visible light (e.g., a xenon lamp).

-

Maintain a control sample in the dark at the same temperature.

-

At appropriate time intervals, analyze the samples for the parent compound and degradation products.

-

-

Thermal Stability:

-

Expose solid this compound to elevated temperatures (e.g., in 10 °C increments above the accelerated stability testing temperature).

-

At specified time points, analyze the samples for degradation.

-

For solutions, thermal stability can be assessed at various temperatures as part of the hydrolysis study.

-

-

Oxidative Stability:

-

Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Monitor the degradation of the compound over time.

-

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical substance like this compound.

Caption: Workflow for assessing the solubility and stability of this compound.

Signaling Pathway for Forced Degradation Studies

The following diagram illustrates the logical progression and decision points within a forced degradation study.

Caption: Decision pathway for forced degradation studies.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While some key data points, particularly quantitative solubility in organic solvents and specific degradation kinetics, are not extensively reported in the literature, this guide provides a robust framework for researchers. The outlined experimental protocols, based on internationally recognized guidelines, offer a clear path for generating the necessary data to support research, development, and regulatory requirements. The provided visualizations aim to clarify the logical workflows involved in these critical assessments. Further experimental work is encouraged to fill the existing data gaps and enhance our understanding of this important chemical intermediate.

References

- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 2-氯-1,4-二甲苯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Xylene - Wikipedia [en.wikipedia.org]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. bre.com [bre.com]

- 10. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jrfglobal.com [jrfglobal.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. Photodegradation of xylene isomers: Kinetics, mechanism, secondary pollutant formation potential and health risk evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Photocatalytic Degradation of Xylene by Carbon Quantum Dots/Clinoptilolite Composites | MDPI [mdpi.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Thermal decomposition of low-density polyethylene in the presence of chlorine-containing polymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 19. acri.gov.tw [acri.gov.tw]

- 20. oecd.org [oecd.org]

- 21. Water Solubility | Scymaris [scymaris.com]

- 22. researchgate.net [researchgate.net]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. scribd.com [scribd.com]

- 25. chem.ucalgary.ca [chem.ucalgary.ca]

- 26. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijtsrd.com [ijtsrd.com]

- 29. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Suppliers, and Key Technical Data

This technical guide provides essential information on 2-Chloro-p-xylene (CAS No. 95-72-7), a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Commercial Availability and Key Suppliers

This compound is readily available from a variety of chemical suppliers globally, catering to different scales of demand from research and development to bulk manufacturing. The supplier landscape includes major multinational corporations as well as specialized chemical manufacturers. When selecting a supplier, researchers should consider factors such as purity specifications, available quantities, lead times, and the supplier's quality management certifications.

Below is a curated list of prominent suppliers of this compound:

| Company Name | Region(s) Served | Website |

| Sigma-Aldrich (Merck) | Global | --INVALID-LINK-- |

| TCI (Tokyo Chemical Industry) | Global | --INVALID-LINK-- |

| Parchem fine & specialty chemicals | Global | --INVALID-LINK-- |

| Thermo Fisher Scientific | Global | --INVALID-LINK-- |

| Oakwood Chemical | North America | --INVALID-LINK-- |

| Key Organics | Europe | --INVALID-LINK-- |

| CymitQuimica | Europe | --INVALID-LINK-- |

| Dayang Chem (Hangzhou) Co., Ltd. | Asia | --INVALID-LINK-- |

| Capot Chemical Co., Ltd. | Asia | --INVALID-LINK-- |

| Discovery Fine Chemicals | Global | --INVALID-LINK-- |

It is advisable to request a certificate of analysis (CoA) from the chosen supplier to verify the purity and specifications of the product before purchase.

Technical Specifications

The following table summarizes the key technical and physical properties of this compound, compiled from various supplier data sheets. These values are typical and may vary slightly between different batches and suppliers.

| Property | Value |

| Chemical Name | 2-Chloro-1,4-dimethylbenzene |

| Synonyms | This compound, 2,5-Dimethylchlorobenzene |

| CAS Number | 95-72-7[1][2][3][4] |

| Molecular Formula | C₈H₉Cl[1][3] |

| Molecular Weight | 140.61 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[3] |

| Purity | ≥98.0% (GC)[3], ≥99.0% |

| Melting Point | 2 °C (lit.) |

| Boiling Point | 186 °C (lit.) |

| Density | 1.049 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.524 (lit.) |

| Flash Point | 67 °C (153 °F) - closed cup |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a common subsequent reaction, the Suzuki-Miyaura coupling, which is a powerful tool in drug discovery for creating carbon-carbon bonds.

Synthesis of this compound via Two-Phase Electrolysis

This method offers a selective route for the chlorination of p-xylene.[5][6]

Materials:

-

p-xylene (L.R. grade)

-

2 M Hydrochloric acid (HCl)

-

Precious metal oxide coated titanium anode

-

Graphite (B72142) sheet cathodes

-

Divided glass cell (1-liter capacity) with a porous diaphragm

-

Glass stirrer

-

Thermometer

-

Power supply for galvanostatic electrolysis

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Assemble the divided glass cell with the precious metal oxide coated titanium anode in the anode compartment and graphite cathodes in the cathode compartment, separated by a porous diaphragm.

-

The anolyte consists of a two-phase system: an aqueous phase of 2 M HCl and an organic phase of 20 g of neat p-xylene.

-

The catholyte is 2 M HCl.

-

Maintain the temperature of the cell at 278 K (5 °C) using a cooling bath.

-

Stir the anolyte at a constant rate of 300 rpm.

-

Carry out the electrolysis under galvanostatic conditions at a current density of 5 A/dm². The total charge passed can be varied (e.g., 1F, 2F, 4F, 6F, or 8F per mole of p-xylene) to optimize the yield of the monochlorinated product.

-

After the electrolysis is complete, transfer the anolyte to a separatory funnel.

-

Extract the reaction products with ether.

-

Wash the ethereal layer with ice-cold water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Distill the ether to obtain the crude product.

-

Analyze the product composition by High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound. A yield of approximately 68% can be expected under optimal conditions.[5]

Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

-

Add the degassed solvent (and water, if using a biphasic system) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: A logical workflow for the selection of a this compound supplier.

Caption: Electrochemical synthesis pathway for this compound from p-xylene.

References

An In-Depth Technical Guide to 2-Chloro-p-xylene: Historical Context, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-p-xylene (2C-pX), a key halogenated aromatic hydrocarbon. While the precise historical details of its initial discovery remain elusive in readily available records, this document delves into its synthesis, industrial applications, and relevant physicochemical and toxicological data. This guide is intended to serve as a valuable resource for professionals in research, chemical manufacturing, and drug development by consolidating detailed experimental protocols, quantitative data, and visual representations of its chemical synthesis and potential metabolic pathways.

Historical Context

The exact origins of this compound, including the individual credited with its first synthesis and the specific date of its discovery, are not well-documented in accessible historical and chemical literature. Its development is intrinsically linked to the broader history of xylene chemistry. Xylene itself was first isolated from wood tar in 1850 by the French chemist Auguste Cahours. The subsequent exploration of electrophilic aromatic substitution reactions on benzene (B151609) and its derivatives in the late 19th and early 20th centuries undoubtedly led to the synthesis of various chlorinated xylenes (B1142099), including this compound.

The industrial production and use of chlorinated xylenes gained momentum with the growth of the chemical industry, particularly in the development of pesticides, dyes, and polymers. While specific pioneering work on this compound is not clearly attributed, its role as a crucial intermediate in the synthesis of other compounds has solidified its place in industrial organic chemistry.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a distinct aromatic odor. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [1] |

| CAS Number | 95-72-7 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 186 °C | [3] |

| Density | 1.049 g/mL at 25 °C | [3] |

| Flash Point | 67 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water | [2] |

| Synonyms | 2,5-Dimethylchlorobenzene, 1-Chloro-2,5-dimethylbenzene | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct chlorination of p-xylene (B151628). This electrophilic aromatic substitution reaction can be controlled to favor the mono-chlorinated product. Below are detailed experimental protocols for two common synthesis approaches.

Direct Chlorination with Chlorine Gas

This method involves the direct reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: A mixture of 42.4 grams of p-xylene, 0.1 gram of phenyl sulfide, 0.1 gram of aluminum chloride, and 100 ml of methylene (B1212753) chloride is placed in a reaction vessel equipped with a stirrer and a gas inlet.

-

Chlorination: Chlorine gas is bubbled through the mixture at room temperature.

-

Monitoring: The reaction is monitored, for example, by gas chromatography, and is stopped when approximately 26% of the p-xylene has been converted to this compound. This controlled conversion minimizes the formation of di- and poly-chlorinated byproducts.

-

Purification: The unreacted p-xylene and the methylene chloride solvent are removed by distillation to yield this compound.

A logical workflow for this synthesis is depicted in the following diagram:

References

- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of p-xylene metabolites, p-methylbenzyl alcohol and 2,5-dimethylphenol, on rat hepatic and pulmonary microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Methodological & Application

Application Notes and Protocols: 2-Chloro-p-xylene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-p-xylene (B1217518) (1-chloro-2,5-dimethylbenzene) as a versatile intermediate in organic synthesis. It serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Overview of this compound

This compound is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃Cl. Its structure, featuring a chlorine atom and two methyl groups on a benzene (B151609) ring, makes it a suitable substrate for a variety of transformations. The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the aromatic ring can undergo further functionalization. This versatility allows for the construction of more complex molecular architectures.

Synthesis of this compound

A selective method for synthesizing this compound is through the electrochemical chlorination of p-xylene (B151628). This method offers good selectivity for monochlorination.[1][2]

Electrochemical Chlorination of p-Xylene

This protocol describes the synthesis of this compound via a two-phase electrolysis system. The process yields a mixture of mono- and dichloro-p-xylene, with this compound being the major product under optimized conditions.[1]

Experimental Protocol:

-

Cell Assembly: A divided glass cell (1 L capacity) equipped with a porous diaphragm is used. The anode is a precious metal oxide-coated titanium plate, and the cathodes are rectangular graphite (B72142) sheets placed on both sides of the anode within the diaphragm. The cell cover is fitted with a stirrer and a thermometer.

-

Electrolyte Preparation: The aqueous phase consists of 2 M hydrochloric acid (HCl), which acts as both the supporting electrolyte and the chloride source. The organic phase is neat p-xylene (20 g).

-

Electrolysis: The electrolysis is carried out under galvanostatic conditions (constant current). The anolyte is stirred vigorously (e.g., 300 rpm) to ensure good mixing between the two phases.

-

Reaction Conditions: The reaction is performed at a controlled temperature (e.g., 278 K) with a current density of 5 A·dm⁻². The amount of charge passed is typically between 4F and 6F per mole of p-xylene.

-

Work-up: After electrolysis, the reaction mixture is transferred to a separatory funnel. The organic layer is extracted with diethyl ether. The ethereal layer is then washed with ice-cold water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

Purification: The resulting crude product, a mixture of this compound and 2,5-dichloro-p-xylene, can be purified by fractional distillation to isolate the desired this compound.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | p-Xylene | [1] |

| Anode | Precious metal oxide coated titanium | [1] |

| Cathode | Graphite | [1] |

| Electrolyte | 2 M HCl (aqueous) | [1] |

| Temperature | 278 K | [1] |

| Stirring Rate | 300 rpm | [1] |

| Current Density | 5 A·dm⁻² | [1] |

| Product Yield | 68% (this compound) | [1] |

| Product Ratio | 3.5:1 (mono:dichloro-p-xylene) | [1] |

Workflow Diagram:

Applications in Carbon-Nitrogen (C-N) Bond Formation

This compound is an excellent substrate for forming C-N bonds, which are ubiquitous in pharmaceuticals and functional materials.[3] The Buchwald-Hartwig amination is a state-of-the-art method for this transformation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides.[4][5] The following is a representative protocol for the amination of this compound, adapted from a procedure for the similar substrate, 4-chlorotoluene.[6]

Experimental Protocol:

-

Catalyst Preparation: To a dry, nitrogen-flushed Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., XPhos or RuPhos), and a strong base (e.g., sodium tert-butoxide).

-